

An In-depth Technical Guide to (Z)-Azoxystrobin: Chemical Structure and Properties

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Compound of Interest

Compound Name: (Z)-Azoxystrobin

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Introduction

Azoxystrobin is a broad-spectrum systemic fungicide widely used in agriculture. It belongs to the strobilurin class of fungicides, which are known for their inhibitory action on mitochondrial respiration. Azoxystrobin exists as two geometric isomers, the (E)- and (Z)-isomers. The (E)-isomer is the predominantly manufactured and more fungicidally active form. However, under environmental conditions, particularly exposure to light, the (E)-isomer can undergo photoisomerization to the (Z)-isomer, a process that can impact the overall persistence and efficacy of the fungicide.[1][2] This technical guide focuses specifically on the chemical structure and properties of the (Z)-isomer of Azoxystrobin.

Chemical Structure and Identification

The chemical structure of **(Z)-Azoxystrobin** is presented below. It is characterized by the stereochemistry at the double bond of the methoxyacrylate group.

IUPAC Name: methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

CAS Number: 143130-94-3[3]

Molecular Formula: C₂₂H₁₇N₃O₅

Molecular Weight: 403.39 g/mol

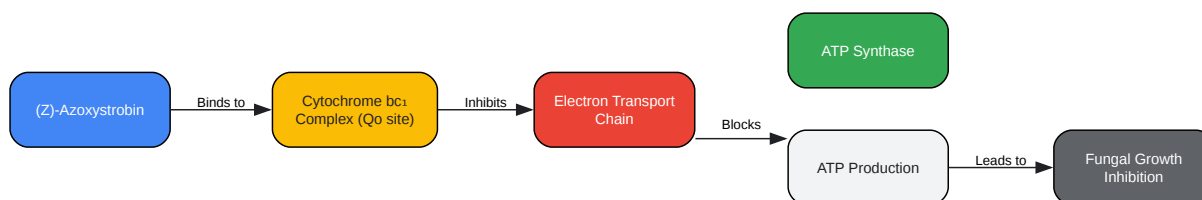
Physicochemical Properties

Experimentally determined physicochemical data for the pure **(Z)-Azoxystrobin** isomer is not widely available in public literature, as most studies focus on the commercially available (E)-isomer or a mixture of isomers. The data presented below for Azoxystrobin (predominantly the E-isomer) provides a likely approximation for the (Z)-isomer, though some variations are expected.

Property	Value	Reference
Physical State	White crystalline solid	[4]
Melting Point	118-119 °C	[1][5]
Boiling Point	581.3±50.0 °C (Predicted)	[1]
Density	1.33 g/cm ³	[1]
Water Solubility	6 mg/L (20 °C)	[1]
Vapor Pressure	1.1 x 10 ⁻¹⁰ Pa (25 °C)	[1]
logP (Octanol-Water Partition Coefficient)	2.5 (20 °C)	[4]

Mechanism of Action

Like its (E)-isomer, **(Z)-Azoxystrobin** is a Quinone outside Inhibitor (QoI).[6] The primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc₁ complex (Complex III).[6] This binding blocks electron transfer, thereby inhibiting ATP synthesis, which is essential for fungal cellular processes.[6] While both isomers share this mechanism, the relative binding affinity and subsequent fungicidal efficacy of the (Z)-isomer compared to the (E)-isomer are not well-documented in publicly available research.

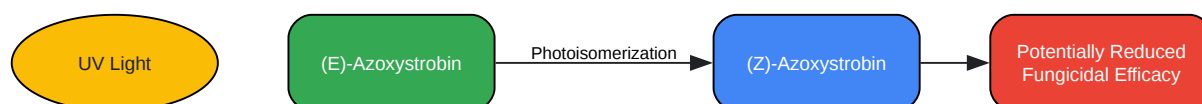


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Figure 1. Mechanism of action of **(Z)-Azoxystrobin**.

Synthesis and Isomerization

The commercial synthesis of azoxystrobin is optimized to produce the more active (E)-isomer. [2] The (Z)-isomer is primarily formed through the photoisomerization of the (E)-isomer upon exposure to UV light.[1] This conversion is a significant factor in the environmental fate of the fungicide.



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Figure 2. Photoisomerization of (E)-Azoxystrobin to **(Z)-Azoxystrobin**.

Experimental Protocols

Analytical Method for the Determination of (Z)-Azoxystrobin

The following protocol is based on a validated HPLC-DAD method for the simultaneous determination of azoxystrobin and its (Z)-isomer impurity in pesticide formulations.[7][8]

1. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a Diode Array Detector (DAD).

- Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

2. Reagents and Standards:

- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- **(Z)-Azoxystrobin** analytical standard.
- (E)-Azoxystrobin analytical standard.

3. Chromatographic Conditions:

- Mobile Phase: Acetonitrile and water in a suitable isocratic or gradient elution. A common starting point is a ratio of 70:30 (v/v) acetonitrile:water.[\[8\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 255 nm.
- Injection Volume: 10 μ L.

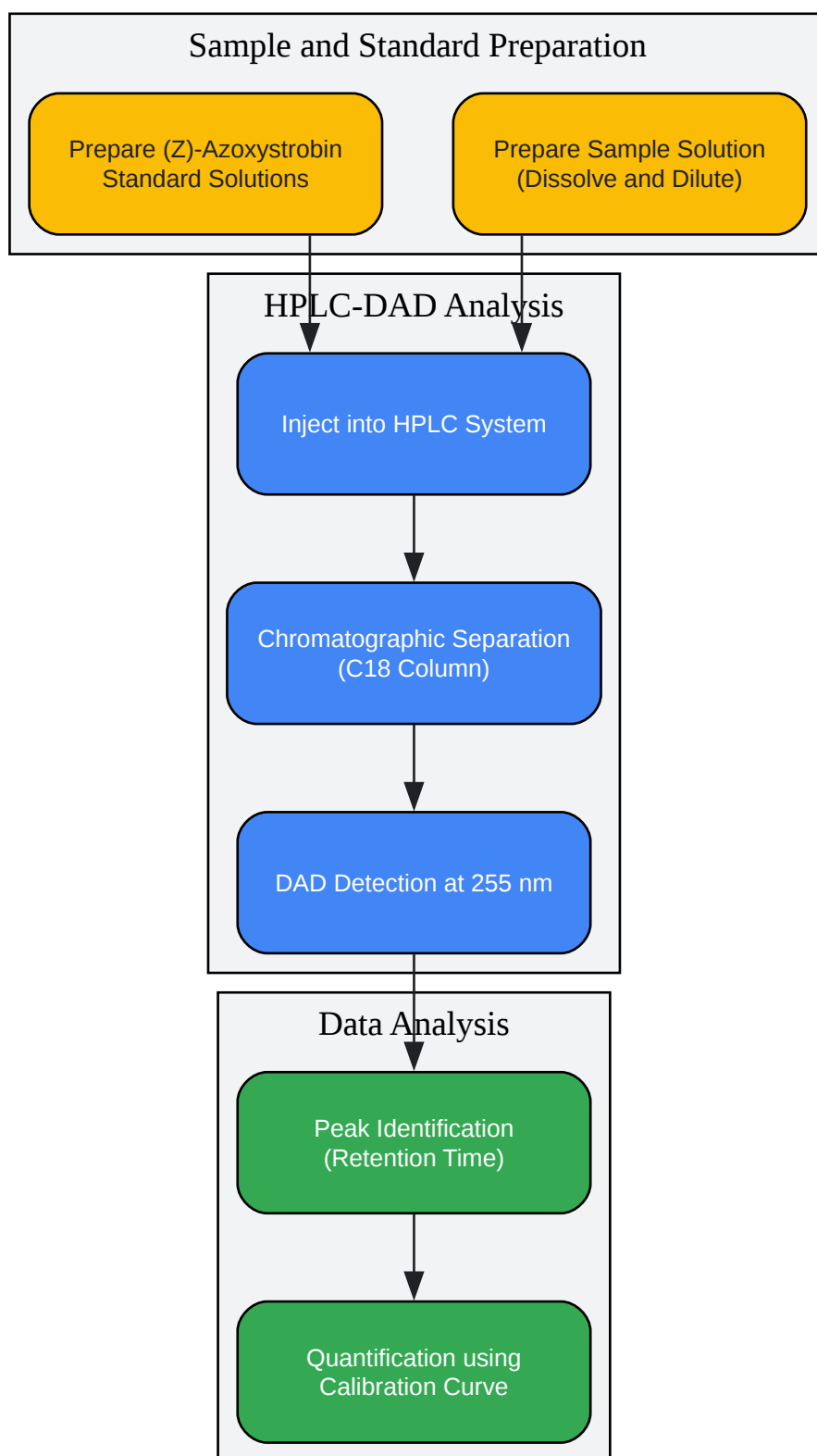
4. Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh a known amount of **(Z)-Azoxystrobin** and (E)-Azoxystrobin standards and dissolve in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

- **Sample Preparation:** For formulated products, accurately weigh a quantity of the sample, dissolve it in a suitable solvent, and dilute as necessary to fall within the concentration range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis:

- Inject the standard solutions and the sample solution into the HPLC system.
- Identify the peaks of **(Z)-Azoxystrobin** and (E)-Azoxystrobin based on their retention times compared to the standards.
- Quantify the amount of **(Z)-Azoxystrobin** in the sample using the calibration curve generated from the standard solutions.



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Figure 3. Experimental workflow for the analysis of **(Z)-Azoxystrobin**.

Toxicology

The toxicological profile of azoxystrobin has been extensively studied, with most data pertaining to the technical grade material which is predominantly the (E)-isomer. The acute oral LD50 in rats is reported to be >5000 mg/kg, and the acute dermal LD50 in rats is >2000 mg/kg. [9] A specific study on the acute oral toxicity in mice of a mixture containing the (Z)-isomer (designated as R230310) was conducted, indicating that toxicological data for this isomer exists within regulatory submissions. [4] However, the detailed results of this study are not publicly available. Generally, azoxystrobin is considered to have low acute toxicity. [9]

Fungicidal Activity

The (E)-isomer of azoxystrobin is recognized as the more biologically active form. [1] The photoisomerization to the (Z)-isomer under environmental conditions can lead to a reduction in fungicidal efficacy. [1] However, a quantitative comparison of the fungicidal activity of the pure (E) and (Z) isomers against various fungal pathogens is not well-documented in the available scientific literature. Such studies would be invaluable for a more complete understanding of the environmental impact on the performance of azoxystrobin.

Conclusion

(Z)-Azoxystrobin is a significant isomer of the widely used fungicide, azoxystrobin, primarily formed through photoisomerization of the more active (E)-isomer. While sharing the same mechanism of action, the formation of the (Z)-isomer has implications for the overall effectiveness and persistence of azoxystrobin in the field. This technical guide provides a summary of the current knowledge on the chemical structure and properties of **(Z)-Azoxystrobin**. Further research is warranted to fully elucidate the specific physicochemical properties, toxicology, and fungicidal activity of the pure (Z)-isomer to enable a more comprehensive risk and efficacy assessment for drug development professionals and researchers.

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